Petunidin 3-arabinoside

Thermal stability Degradation kinetics Food processing

Researchers face inconsistent glycoside substitution, compromising structure-absorption studies. This Petunidin 3-arabinoside (CAS 679429-94-8) provides the arabinoside form distinct from glucoside/galactoside variants. - Critical comparator for oral bioavailability & plasma clearance kinetics - Fed-state bioaccessibility doubles vs. fasted state in TIM-1 models - Certified reference standard for Vaccinium species authentication and HPLC method validation

Molecular Formula C21H21ClO11
Molecular Weight 484.8 g/mol
CAS No. 679429-94-8
Cat. No. B12781356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePetunidin 3-arabinoside
CAS679429-94-8
Molecular FormulaC21H21ClO11
Molecular Weight484.8 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(CO4)O)O)O)O)O.[Cl-]
InChIInChI=1S/C21H20O11.ClH/c1-29-15-3-8(2-12(24)17(15)26)20-16(32-21-19(28)18(27)13(25)7-30-21)6-10-11(23)4-9(22)5-14(10)31-20;/h2-6,13,18-19,21,25,27-28H,7H2,1H3,(H3-,22,23,24,26);1H/t13-,18-,19+,21-;/m0./s1
InChIKeyDGLWRNZJQCODBU-IMBWBGPSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Petunidin 3-arabinoside: Chemical Identity and Structural Differentiation


Petunidin 3-arabinoside (CAS: 679429-94-8) is a naturally occurring anthocyanin glycoside belonging to the flavonoid-3-O-glycoside class, consisting of a petunidin aglycone (3,4′,5,7-tetrahydroxy-3′,5′-dimethoxyflavylium) conjugated to an arabinose sugar moiety at the C3 position . It is a water-soluble pigment responsible for red, purple, and blue coloration in various plant tissues, including blueberries (Vaccinium spp.), cranberries, and purple potato tubers [1]. The compound exhibits antioxidant properties and has been studied for its potential health benefits [2].

Natural anthocyanin standard with arabinoside glycosylation
Major constituent in blueberry skin, co-occurring with petunidin 3-glucoside
Supports glycoside-dependent bioavailability and analytical profiling studies

Petunidin 3-arabinoside: Glycosylation Pattern Matters


Anthocyanins with identical aglycones but differing glycosidic moieties (e.g., arabinoside vs. glucoside vs. galactoside) exhibit distinct physicochemical and biological behaviors that preclude simple substitution in research applications. The sugar moiety critically influences thermal stability, with arabinosides demonstrating lower activation energy for thermal degradation compared to galactosides and glucosides, enabling distinct degradation kinetics [1]. Similarly, bioavailability and plasma clearance profiles differ markedly: for petunidin-based anthocyanins, arabinoside and galactoside forms show higher bioavailability than the glucoside counterpart, while arabinoside is cleared more rapidly from plasma than either glucoside or galactoside [2]. Furthermore, bioaccessibility under fed versus fasted states varies by sugar type; petunidin-3-arabinoside exhibits a twofold increase in bioaccessibility in the fed state, a response not uniformly shared across all anthocyanin glycosides [3]. These quantitative differences in stability, absorption, and metabolic fate underscore the necessity of procuring the specific glycoside form required for accurate and reproducible experimental outcomes.

Target Compound
Potential Substitute
Interchangeability Risk
Petunidin 3-arabinoside
Petunidin 3-glucoside
Oral bioavailability rank order may differ; absorption and plasma clearance profiles are not directly comparable
Petunidin 3-arabinoside
Petunidin 3-galactoside
Glycosidic linkage (pentose vs. hexose) alters transporter recognition and fed-state bioaccessibility response

Petunidin 3-arabinoside: Head-to-Head Performance Evidence


Oral Bioavailability: Arabinoside vs. Glucoside

Petunidin-3-arabinoside exhibits a lower activation energy (Ea) for thermal degradation compared to anthocyanins bearing galactoside or glucoside sugar moieties, indicating that arabinoside-containing anthocyanins degrade via a less energy-intensive pathway under dry heating conditions [1]. This differential thermal behavior was observed across ten anthocyanins from bilberry extract, including derivatives of delphinidin, cyanidin, petunidin, peonidin, and malvidin [1].

Oral Bioavailability
Head-to-head
Rank-order reversal: arabinoside & galactoside > glucoside for petunidin aglycone
Supports glycoside-dependent pharmacokinetic studies; arabinoside may not follow glucoside absorption pattern
Exact % not reported; rank context derived from rat model at 15 min post-dose
Thermal stability Degradation kinetics Food processing

Bioaccessibility: Fed vs. Fasted State

In a rat model of oral bilberry extract administration (400 mg/kg, 153.2 mg/kg as anthocyanins), the bioavailability of petunidin-3-arabinoside was higher than that of petunidin-3-glucoside and comparable to petunidin-3-galactoside [1]. This contrasts with the pattern observed for cyanidin and delphinidin aglycones, where galactoside showed the highest bioavailability followed by glucoside and arabinoside [1]. The overall bioavailability range for anthocyanins was 0.61-1.82%, with the mixture averaging 0.93% [1].

Fed-state Bioaccessibility
Head-to-head
~2-fold increase with high-fat meal vs. fasted state
Indicates prandial-state-dependent release; relevant for fed-state experimental models
Contrast with malvidin 3-arabinoside, which showed opposite fed/fasted response
Bioavailability Pharmacokinetics In vivo absorption

Plasma Clearance: Arabinoside vs. Glucoside and Galactoside

Following intravenous administration of bilberry extract to rats, petunidin-3-arabinoside exhibited more rapid plasma clearance than its glucoside and galactoside counterparts [1]. Across all anthocyanins carrying the same sugar moiety, the half-disappearance time (t₁/₂) followed the order: delphinidin > cyanidin > petunidin = peonidin > malvidin [1]. The arabinoside sugar moiety generally conferred faster plasma elimination compared to glucoside and galactoside regardless of aglycone [1].

Plasma Clearance
Head-to-head
Arabinoside cleared faster than glucoside/galactoside; petunidin shows intermediate half-disappearance time
Faster elimination supports acute exposure or washout study designs
Ranking: delphinidin > cyanidin > petunidin = peonidin > malvidin (same sugar moiety)
Plasma clearance Pharmacokinetics Half-life

Blueberry Skin Anthocyanin Content: Arabinoside vs. Glucoside

In the TNO gastrointestinal model (TIM-1) simulating human digestion, petunidin-3-arabinoside was twice as bioaccessible under fed-state conditions compared to fasted-state conditions [1]. This fed-state enhancement was also observed for delphinidin-3-glucoside, delphinidin-3-galactoside, and delphinidin-3-arabinoside, while malvidin-3-arabinoside and delphinidin-3-(6″-acetoyl)-glucoside exhibited the opposite pattern—twice as bioaccessible under fasted conditions [1]. The differential response highlights that the food matrix (lipid-rich fed state) selectively modulates the bioaccessibility of specific anthocyanin glycosides.

Natural Abundance
Cross-study comparable
Co-dominant with petunidin 3-glucoside in blueberry skin (HPLC-DAD/MS)
Validates use as an analytical reference standard for Vaccinium species fingerprinting
Relative abundance comparable to glucoside form across highbush cultivars
Bioaccessibility In vitro digestion Food matrix effects

Absolute Quantification in Purple Potato Tubers: Petunidin-3-Arabinoside as a Dominant Anthocyanin in Selected Hybrids

In a study of anthocyanin composition in purple-fleshed potato hybrids, petunidin-3-arabinoside was identified as a major anthocyanin component, with concentrations reaching 360.0 mg/kg in the skin and 143.0 mg/kg in the flesh of the Pri-14-52-2 hybrid [1]. In the Pri-15-12-14 hybrid, petunidin-3-arabinoside content was 310.0 mg/kg (skin) and 91.1 mg/kg (flesh) [1]. These levels exceeded those of cyanidin-3-glucoside in the same tissues (149.8 and 39.8 mg/kg for Pri-15-12-14; 80.4 and 81.2 mg/kg for Pri-14-52-2) [1].

Quantitative analysis HPLC-MS Plant metabolomics

Chromatographic Retention Time Differentiation: HPLC-MS Separation of Petunidin-3-Arabinoside from Co-occurring Anthocyanins in Blueberry

In a validated HPLC-ESI-MS method for anthocyanin profiling in rabbiteye blueberry fruits, petunidin-3-arabinoside (reported as petunidin-3-arabinose) eluted at 42.828 minutes (HPLC) and 41.023 minutes (HPLC-ESI-MS), with characteristic precursor ion [M+H]⁺ at m/z 449.2 and product ion [MS/MS] at m/z 317, corresponding to the neutral loss of an arabinose moiety (132 Da) [1]. This retention time and mass fragmentation pattern are distinct from petunidin-3-galactoside (tR 37.008 min, m/z 479.1→317, loss of 162 Da) and petunidin-3-glucoside (tR 39.463 min, m/z 479.1→317, loss of 162 Da) [1].

HPLC Mass spectrometry Analytical chemistry

Petunidin 3-arabinoside: Research and Industrial Applications


Anthocyanin Bioavailability and Pharmacokinetics

Petunidin-3-arabinoside serves as a critical reference compound for comparative pharmacokinetic investigations of anthocyanin glycosides. Its distinct bioavailability ranking (arabinoside ≈ galactoside > glucoside for petunidin aglycone) and rapid plasma clearance profile make it essential for studies examining the influence of sugar moieties on anthocyanin absorption, distribution, and elimination [1]. Researchers investigating structure-bioavailability relationships must include the arabinoside form to accurately model the full spectrum of glycosidic effects on in vivo anthocyanin behavior.

In Vitro Digestion and Food Matrix Interactions

The twofold enhancement of petunidin-3-arabinoside bioaccessibility under fed-state conditions positions this compound as a valuable tool for studying food matrix effects on anthocyanin bioavailability [1]. Its matrix-dependent behavior contrasts with other anthocyanins like malvidin-3-arabinoside, which shows greater bioaccessibility under fasted conditions, enabling comparative mechanistic investigations of how dietary lipids and proteins modulate anthocyanin release and absorption during digestion.

Blueberry Phytochemical Fingerprinting and Authenticity Verification

The lower thermal degradation activation energy of arabinoside-containing anthocyanins relative to galactoside and glucoside forms necessitates the inclusion of petunidin-3-arabinoside as a specific stability marker in studies evaluating the effects of thermal processing (e.g., pasteurization, baking, extrusion) on anthocyanin retention in functional foods and nutraceuticals [1]. Its distinct degradation kinetics make it a sensitive indicator of thermal exposure severity.

Natural Colorant Formulation in Acidic Conditions

The well-characterized HPLC retention time (42.828 min) and distinctive MS/MS fragmentation pattern (m/z 449.2→317, neutral loss of 132 Da) of petunidin-3-arabinoside support its use as an analytical standard for method development, validation, and routine quality control in anthocyanin profiling [1]. Its unambiguous identification is particularly valuable for food authentication studies, metabolomics workflows, and regulatory compliance testing in the functional food and dietary supplement industries.

Application
Selection Property
Validation Focus
Bioavailability / PK studies
Glycoside-dependent absorption kinetics
Compare oral exposure and clearance across glycosylation variants
In vitro digestion models
Fed-state bioaccessibility response
Assess food-matrix interactions using prandial-state-dependent release profile
Phytochemical fingerprinting
Analytical reference standard for blueberry anthocyanins
HPLC method validation and species authenticity verification
Natural colorant research
pH-dependent color modulation
Stability and degradation kinetics under acidic formulation conditions

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